Fmoc-L-beta-homoleucine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

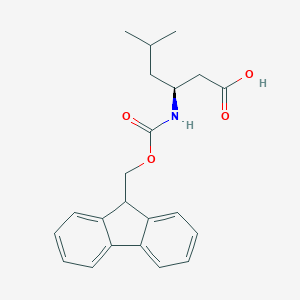

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSABQQLLRFIJ-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375815 |

Source

|

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-44-4 |

Source

|

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-beta-homoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-L-beta-homoleucine, a key building block in modern peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound, a derivative of the natural amino acid leucine, is distinguished by the presence of an additional methylene group in its backbone. This modification imparts unique conformational properties and enhanced stability against enzymatic degradation to peptides incorporating this amino acid. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a crucial protecting group for solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 193887-44-4 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| IUPAC Name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid | [2] |

| Synonyms | Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid | [1] |

| Optical Rotation | [α]²⁰D = -24 ± 2° (c=0.5 in CHCl₃) | [1] |

| [α]²⁵D = -5.0 to -7.0° (c=1 in DMF) | [1] | |

| Storage Conditions | 0 - 8 °C | [1] |

Chemical Structure

The structure of this compound is characterized by the Fmoc protecting group attached to the amine of the beta-amino acid, L-beta-homoleucine.

Caption: Chemical structure of this compound.

Spectroscopic Data

Solubility

Fmoc-protected amino acids are generally sparingly soluble in water.[5] They exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6][7] However, Fmoc-amino acids with bulky or hydrophobic side chains may show limited solubility.[6] The trityl-protected derivatives of asparagine and glutamine, for instance, show improved solubility in DMF compared to their unprotected counterparts.[8] Recent research has also explored "green" solvents like PolarClean and triethyl phosphate (TEP) as viable alternatives to traditional solvents for dissolving Fmoc-amino acids.[9]

Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

Resin Swelling

-

The appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides) is placed in a reaction vessel.[10][11]

-

A suitable solvent, typically DMF or dichloromethane (DCM), is added to swell the resin, which increases the accessibility of reactive sites.[10][11] This process is usually carried out for 1-2 hours at room temperature.[12]

N-terminal Fmoc Deprotection

-

The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.

-

This is achieved by treating the resin with a 20% solution of piperidine in DMF.[11] The reaction is typically run for 15-30 minutes.[10]

-

The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]

Amino Acid Coupling

-

In a separate vessel, this compound (typically 3-5 equivalents) is activated. Common activating agents include HBTU, HATU, or DIC/HOBt.[6][12]

-

A hindered base such as diisopropylethylamine (DIPEA) is added to the amino acid solution.[12]

-

The activated this compound solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[12] The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.

Repetition and Final Cleavage

-

The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[10]

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

A common cleavage cocktail consists of trifluoroacetic acid (TFA) mixed with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water).[10][12]

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.[12]

-

The crude peptide is then precipitated with cold diethyl ether, purified (usually by reverse-phase HPLC), and characterized.[12]

Caption: Generalized workflow for Fmoc-SPPS.

Applications in Drug Development and Research

The incorporation of beta-homo amino acids like L-beta-homoleucine into peptides offers several advantages for drug development. These modified peptides often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life.[13][14] The altered backbone conformation can also lead to enhanced receptor binding affinity and selectivity.[15]

This compound is a valuable tool for:

-

Peptide Synthesis: As a fundamental building block for creating novel peptides with enhanced stability and unique structural properties.[1]

-

Drug Development: In the design of peptide-based therapeutics with improved pharmacokinetic profiles.[1] Its use has been noted in research areas such as oncology and immunology.

-

Protein Engineering: To create modified proteins with new functionalities.[1]

-

Bioconjugation: For linking peptides to other molecules, such as antibodies or imaging agents, in targeted drug delivery systems.[1]

Signaling Pathways

Currently, there is no publicly available research that directly implicates this compound in specific signaling pathways. As a protected amino acid, its primary role is in the synthesis of peptides. The resulting peptides, due to their enhanced stability and unique conformations conferred by the beta-homo amino acid residue, may then be designed to interact with and modulate various biological signaling pathways. The specific pathway targeted would be dependent on the full sequence and structure of the final peptide product. The inclusion of β-amino acids has been shown to be a promising strategy in the development of receptor agonists and antagonists, protease inhibitors, and MHC-binding peptides for vaccines and autoimmune disease therapies.[]

References

- 1. chemimpex.com [chemimpex.com]

- 2. H51976.MD [thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

Fmoc-L-beta-homoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-L-beta-homoleucine, a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a synthetic amino acid derivative widely utilized for the synthesis of peptides with unique structural characteristics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain.[1][]

| Property | Value | Reference |

| CAS Number | 193887-44-4 | [1] |

| Molecular Weight | 367.45 g/mol | [1] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1] |

| Synonyms | Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Research and Development

This compound is a valuable tool in several areas of scientific research:

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high purity.[1]

-

Drug Development: Its incorporation into peptide drug candidates can enhance their stability and bioavailability.[1]

-

Bioconjugation: This derivative is used to link biomolecules, such as proteins and antibodies, to therapeutic agents for targeted drug delivery.[1]

-

Protein Engineering: It aids in the design of modified proteins to explore new functionalities and improve existing protein-based therapies.[1]

-

Analytical Chemistry: It is utilized in developing analytical methods for the characterization of peptides and proteins.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in SPPS. The specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.

3.1. Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxyl group, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, Rink Amide resin is a suitable choice.

-

Procedure:

-

Weigh the appropriate amount of resin for the desired synthesis scale.

-

Transfer the resin to a suitable reaction vessel.

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour to ensure optimal reaction conditions.

-

3.2. Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

-

Procedure:

-

After swelling, drain the solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 15-30 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

-

3.3. Amino Acid Activation and Coupling

This compound is activated to facilitate its coupling to the deprotected N-terminus of the peptide chain.

-

Procedure:

-

In a separate vial, dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF. An additive such as HOAt may also be included.

-

Add a base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF.

-

3.4. Peptide Chain Elongation

Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the desired peptide sequence.

3.5. Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

-

Procedure:

-

Wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

3.6. Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry. The use of HPLC for the analysis of Fmoc-derivatized amino acids is a well-established method for quality control.[3][4][5][6]

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in utilizing this compound.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Mechanism of Fmoc group removal by piperidine.

References

- 1. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. agilent.com [agilent.com]

The Synthesis and Origin of Fmoc-L-beta-homoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-beta-homoleucine ((S)-3-(Fmoc-amino)-5-methylhexanoic acid) is a non-proteinogenic β-amino acid derivative crucial for the synthesis of modified peptides. Its incorporation into peptide chains can significantly enhance proteolytic stability, improve pharmacokinetic properties, and induce unique secondary structures. This technical guide provides a comprehensive overview of the origin and chemical synthesis of this compound, focusing on the prevalent Arndt-Eistert homologation method. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in peptide chemistry and drug development.

Origin and Significance

L-beta-homoleucine (3-amino-5-methylhexanoic acid) is a higher homolog of the natural proteinogenic α-amino acid L-leucine.[1] It is not typically found in natural proteins and is considered an "unusual" amino acid. Its significance lies in its use as a building block for β-peptides, which are oligomers of β-amino acids. These peptides can fold into stable, predictable secondary structures (helices, sheets, and turns) and are notably resistant to degradation by proteases and peptidases, making them attractive candidates for therapeutic applications.[1]

The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in modern solid-phase peptide synthesis (SPPS). The Fmoc group is stable under acidic conditions but is readily removed by a mild base (e.g., piperidine), allowing for the selective and sequential elongation of a peptide chain under gentle conditions.[1][2]

Synthesis Pathway: Arndt-Eistert Homologation

The most common and stereospecific method for synthesizing this compound is the Arndt-Eistert homologation of the readily available precursor, Fmoc-L-leucine (Fmoc-Leu-OH).[3][4] This multi-step process involves the extension of the carbon chain of the α-amino acid by one methylene group, thereby converting it into the corresponding β-amino acid.[5]

The key steps in this synthesis are:

-

Activation of the Carboxylic Acid : The carboxylic acid of Fmoc-L-leucine is activated, typically by converting it into a mixed anhydride.

-

Formation of an α-Diazoketone : The activated acid reacts with diazomethane to form an α-diazoketone intermediate.

-

Wolff Rearrangement : The α-diazoketone undergoes a catalytic rearrangement in the presence of a silver salt (e.g., silver benzoate) to form a ketene. This rearrangement can be promoted by sonication (ultrasound) or microwave irradiation to improve efficiency and yield.[6][7]

-

Hydrolysis : The highly reactive ketene intermediate is trapped with a nucleophile, in this case, water, to yield the final homologous carboxylic acid, this compound.[3]

This entire process retains the stereochemical integrity of the original chiral center.[7]

Quantitative Data

The synthesis of this compound has been optimized to achieve high yields and purity. The following tables summarize key quantitative data for the product and a representative synthesis protocol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 193887-44-4 | [8] |

| Molecular Formula | C₂₂H₂₅NO₄ | [8] |

| Molecular Weight | 367.45 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Purity (HPLC) | ≥98% | [8] |

| Optical Rotation | [α]²⁰D = -24 ± 2° (c=0.5 in CHCl₃) | [8] |

| Storage Temperature | 0 - 8 °C | [8] |

Table 2: Representative Yields for Synthesis via Arndt-Eistert Homologation

| Reaction Step | Product | Typical Yield | Reference(s) |

| Mixed Anhydride/Diazoketone Formation | Fmoc-L-leucyl-diazomethane | - (Intermediate) | [9] |

| Wolff Rearrangement & Hydrolysis | This compound | 66% (overall) | [9] |

| Microwave-assisted Wolff Rearrangement | Fmoc-β-amino acids | 91-95% | [7] |

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound from Fmoc-L-leucine.

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits and non-ground glass joints.

Protocol 1: Synthesis of this compound via Arndt-Eistert Reaction

This protocol is adapted from the general method for homologating Fmoc-protected α-amino acids.[3][6][9]

Step 1: Activation and Diazoketone Formation

-

Dissolve Fmoc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to -20 °C in a cryostat or an appropriate cooling bath.

-

Add N-methylmorpholine (NMM) (1.0 eq) to the solution while stirring.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains at -20 °C.

-

Stir the resulting mixed anhydride solution for 20 minutes at -20 °C.

-

In a separate apparatus, prepare an ethereal solution of diazomethane from a precursor like Diazald®.

-

Slowly add the freshly prepared diazomethane solution to the mixed anhydride solution at -20 °C until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to stir for an additional 4 hours, letting the temperature gradually rise to approximately -5 °C.

-

Quench any remaining excess diazomethane by carefully adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

The resulting solution containing the Fmoc-L-leucyl-diazomethane intermediate can be used directly in the next step.

Step 2: Ultrasound-Promoted Wolff Rearrangement and Hydrolysis

-

To the diazoketone solution from Step 1, add a solution of silver benzoate (AgOCOCF₃ or PhCO₂Ag, 0.1 eq) and triethylamine (Et₃N, 1.5 eq) dissolved in a mixture of THF and water (e.g., 1,4-dioxane/water 9:1).[6][9]

-

Immerse the reaction vessel in an ultrasonic bath at room temperature.

-

Sonicate the mixture until the diazoketone intermediate is fully consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 30-60 minutes. Nitrogen gas will be evolved during the rearrangement.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into the ethyl acetate layer. Repeat the extraction two more times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography or recrystallization to obtain a pure, white solid.

Visualizations

Logical Workflow of Synthesis

Caption: Overall workflow for the synthesis of this compound.

Chemical Synthesis Pathway

Caption: Arndt-Eistert homologation pathway for this compound.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Rising Significance of β-Homoleucine in Peptide Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery. Among these, β-amino acids, and specifically β-homoleucine, have garnered significant attention for their ability to confer unique structural and functional properties upon peptides. This technical guide provides an in-depth exploration of the biological significance of β-homoleucine-containing peptides, offering a comprehensive resource for researchers and drug development professionals. By enhancing proteolytic stability, modulating secondary structure, and enabling novel molecular interactions, β-homoleucine is paving the way for a new generation of potent and durable peptide-based therapeutics.

Core Principles: The Advantages of β-Homoleucine Integration

β-Homoleucine, an analogue of the proteinogenic amino acid leucine with an additional methylene group in its backbone, introduces a key structural modification that has profound biological implications. This seemingly subtle change offers a multitude of advantages in the design of therapeutic peptides.

The primary benefit of incorporating β-homoleucine is the remarkable increase in resistance to enzymatic degradation. The altered peptide backbone is not readily recognized by proteases, leading to a significantly extended plasma half-life and improved bioavailability of the peptide drug. This enhanced stability is a critical factor in developing viable therapeutic candidates from peptides, which are otherwise often limited by their rapid in vivo clearance.

Furthermore, the presence of β-homoleucine influences the conformational preferences of the peptide chain. It can induce and stabilize specific secondary structures, such as helices and sheets, which are often crucial for biological activity. This ability to pre-organize a peptide into a bioactive conformation can lead to higher binding affinities and specificities for its target.

Quantitative Bioactivity of β-Amino Acid-Containing Peptides

The inclusion of β-amino acids, including β-homoleucine, has led to the development of peptides with potent biological activities across various therapeutic areas. The following tables summarize key quantitative data for representative β-amino acid-containing peptides, highlighting their efficacy as antimicrobial and anticancer agents, and as inhibitors of protein-protein interactions.

Table 1: Antimicrobial Activity of β-Peptidomimetics

| Peptide/Peptidomimetic | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Bis-cyclic guanidine 11 | Staphylococcus aureus | 0.16 - 0.75 µg/mL | [1] |

| Bis-cyclic guanidine 11 | Gram-negative pathogens | 1.5 - 6.0 µg/mL | [1] |

| Guanidinium compound 12 | Staphylococcus aureus | 3.9 µM | [1] |

| Guanidinium compound 12 | Escherichia coli | 15.6 µM | [1] |

| Amphiphilic barbiturate 21 | Multi-resistant E. coli | 2 - 8 µg/mL | [1] |

| Amphiphilic barbiturate 21 | Multi-resistant K. pneumoniae | 2 - 8 µg/mL | [1] |

| Poly-β-peptide copolymer 25 | Candida albicans | 0.4 µg/mL | [1] |

Table 2: Anticancer Activity of β-Amino Acid Derivatives and Peptides

| Peptide/Derivative | Cancer Cell Line | IC50 Value | Reference |

| β²,²-amino acid derivative 5c | Human Burkitt's lymphoma (Ramos) | < 8 µM | [2] |

| β²,²-amino acid derivative 5c | Colon cancer cell lines | 0.32 - 3.89 µM | [2] |

| Lactoferricin B (LfcinB) derived peptides | MDA-MB-468, MDA-MB-231 (Breast) | Concentration-dependent | [3] |

| JZTX-14 (spider venom peptide) | MDA-MB-231 (Breast) | No effect on proliferation, inhibits migration | [3] |

| Melittin-based derivative LJ-5 | Various cancer cell lines | Highly potent cytotoxicity | [4] |

| Melittin-based derivative LJ-6 | Various cancer cell lines | Highly potent cytotoxicity | [4] |

Table 3: Inhibition of Protein-Protein Interactions by β-Peptides

| Peptide | Target Interaction | Binding Affinity (Ki/Kd) | Reference |

| Sulfono-γ-AA peptide | MDM2/p53 | K_D = 19 nM (for MDM2) | [] |

| Sulfono-γ-AA peptide | MDMX/p53 | K_D = 67 nM (for MDMX) | [] |

| Peptide with sequence TSFAEYWALLSP | MDM2 | K_D = 0.49 nM | [] |

| Peptide with sequence TSFAEYWALLSP | MDMX | K_D = 2.4 nM | [] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of β-homoleucine-containing peptides, based on established protocols in the field.

Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine-Containing Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing L-β-homoleucine.

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected α-amino acids

-

Fmoc-L-β-homoleucine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF (10 mL/g of resin) and shake for 30 minutes to swell the resin.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for α-amino acids):

-

Dissolve the Fmoc-protected α-amino acid (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution.

-

Pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of Fmoc-L-β-homoleucine:

-

The coupling of β-amino acids can be slower than α-amino acids. It is recommended to use a stronger coupling agent or extend the coupling time.

-

Dissolve Fmoc-L-β-homoleucine (3 equivalents) in DMF.

-

Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing tryptophan or methionine, add DTT as a scavenger.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the cleavage solution.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Fmoc-Based Solid-Phase Peptide Synthesis Workflow.

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Filter the peptide solution to remove any insoluble material.

-

Equilibrate the C18 column with Solvent A.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% Solvent B over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

-

Purified peptide

-

Bacterial strain(s) of interest

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the peptide in sterile water or a suitable solvent.

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm.

Anticancer Activity: MTT Cell Viability Assay

Materials:

-

Purified peptide

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the peptide in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the peptide dilutions. Include a vehicle control (medium without peptide).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the peptide concentration that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

β-Homoleucine-containing peptides can exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in disease. This section explores two such pathways: the Vascular Endothelial Growth Factor (VEGF) pathway and G-Protein Coupled Receptor (GPCR) signaling.

Inhibition of VEGF Signaling

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[6] Dysregulation of this pathway is a hallmark of cancer and other diseases. Peptides containing β-homoleucine can be designed to act as antagonists of VEGF receptors, thereby inhibiting downstream signaling.

Upon binding of VEGF to its receptor (VEGFR), the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These include the activation of the PLCγ, PI3K/Akt, and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7] A β-homoleucine-containing peptide antagonist could sterically hinder VEGF binding to VEGFR, preventing receptor activation and blocking the downstream pro-angiogenic signals.

Inhibition of VEGF Signaling by a β-Homoleucine Peptide Antagonist.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes. They are major drug targets for a wide range of diseases. β-Homoleucine-containing peptides can be designed as antagonists that bind to GPCRs and block the binding of the endogenous ligand, thereby inhibiting downstream signaling.

In the inactive state, a GPCR is associated with a heterotrimeric G-protein complex (Gα, Gβ, Gγ). Upon binding of an agonist, the GPCR undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C, leading to a cellular response. A β-homoleucine-containing peptide antagonist would bind to the GPCR but fail to induce the conformational change required for G-protein activation, thus preventing signal transduction.

Antagonism of GPCR Signaling by a β-Homoleucine Peptide.

Conclusion and Future Directions

The incorporation of β-homoleucine into peptides offers a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents. The enhanced proteolytic stability, conformational control, and potential for novel molecular interactions make β-homoleucine-containing peptides highly attractive candidates for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast potential of this exciting class of molecules.

Future research will likely focus on the development of more efficient and stereoselective synthetic methods for a wider variety of β-homoleucine analogues. Furthermore, a deeper understanding of the structural biology of β-homoleucine-containing peptides in complex with their biological targets will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. As our ability to engineer these novel peptide scaffolds grows, so too will the opportunities to address challenging disease targets and ultimately improve human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]

- 4. Efficient synthesis, stability-guided optimization and anticancer evaluation of bee venom peptide Melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide-based targeted cancer therapeutics: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β-Peptides: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-peptides, or beta-peptides, are a class of peptidomimetics with significant potential in drug discovery and development. Composed of β-amino acid building blocks, these polymers exhibit unique structural and functional properties that distinguish them from their naturally occurring α-peptide counterparts. A key characteristic of β-peptides is their remarkable stability against proteolytic degradation, a major hurdle in the therapeutic application of conventional peptides. This resistance, coupled with their ability to fold into well-defined secondary structures, makes them attractive candidates for targeting a variety of biological processes. This technical guide provides a comprehensive overview of β-peptides, covering their synthesis, structural characteristics, and biological applications, with a focus on their potential as therapeutic agents.

Introduction to β-Peptides

β-peptides are polymers of β-amino acids, which differ from α-amino acids in the position of the amino group. In β-amino acids, the amino group is attached to the β-carbon, one atom further from the carboxyl group compared to α-amino acids. This seemingly subtle change in the backbone structure has profound implications for the conformational preferences and biological properties of the resulting peptides.

Unlike α-peptides, which are susceptible to rapid degradation by proteases in biological systems, β-peptides are highly resistant to enzymatic cleavage.[1][2] This enhanced stability is a primary driver of the interest in β-peptides for therapeutic applications, as it can lead to improved pharmacokinetic profiles and prolonged in vivo activity.

β-peptides can be constructed from two main types of β-amino acids: β²-amino acids, with the side chain (R) adjacent to the carbonyl group, and β³-amino acids, with the side chain attached to the carbon bearing the amino group. The specific type and sequence of β-amino acids dictate the secondary structure that the β-peptide will adopt.

Synthesis of β-Peptides

The synthesis of β-peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for peptide assembly. The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of β-Peptides

This protocol outlines the general steps for the manual synthesis of a β-peptide on a Rink amide resin, which yields a C-terminally amidated peptide upon cleavage.

1. Resin Preparation:

- Swell the Rink amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Perform a Kaiser test to confirm the presence of a free amine.

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the reaction mixture for 1-2 hours. For sterically hindered β-amino acids, longer coupling times or double coupling may be necessary.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

- Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.

4. Repetition for Chain Elongation:

- Repeat steps 2 and 3 for each subsequent β-amino acid in the desired sequence.

5. Cleavage and Deprotection:

- After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet.

6. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural Characteristics of β-Peptides

The additional carbon atom in the backbone of β-peptides allows them to adopt a wider range of stable secondary structures than α-peptides. These structures are primarily stabilized by hydrogen bonds between backbone amide groups. The most common secondary structures are various types of helices, named according to the number of atoms in the hydrogen-bonded ring.

Helical Structures

β-peptides can form several distinct helical structures, including the 10-helix, 12-helix, and 14-helix.[1][3][4][5][6] The formation of a particular helix is influenced by the substitution pattern of the constituent β-amino acids. For instance, β³-peptides have a strong propensity to form 14-helices.[4][5][7]

| Helix Type | Hydrogen Bond Pattern | Residues per Turn | Rise per Residue (Å) | Pitch (Å) |

| 10-Helix | i → i+2 | ~2.5 | ~2.0 | ~5.0 |

| 12-Helix | i → i+3 | ~2.6 | ~1.9 | ~4.9 |

| 14-Helix | i → i+2 | ~3.0 | ~1.7 | ~5.1 |

Table 1: Structural Parameters of Common β-Peptide Helices. Data compiled from various crystallographic and NMR studies.

Figure 1: Comparison of α- and β-amino acid structures.

Structural Analysis Techniques

The secondary structures of β-peptides are typically characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Two-dimensional NMR techniques, particularly COSY, TOCSY, and NOESY, are powerful tools for elucidating the solution-state structure of β-peptides. Specific patterns of Nuclear Overhauser Effect (NOE) cross-peaks are indicative of particular helical folds. For example, the presence of strong NOEs between the CαH of residue i and the NH of residue i+1 (dαN(i, i+1)) and weaker NOEs between the CβH of residue i and the NH of residue i+1 (dβN(i, i+1)) are characteristic of a 14-helix.

1. Sample Preparation:

- Dissolve the purified β-peptide in a deuterated solvent (e.g., CD₃OH, D₂O, or a mixture) to a concentration of 1-5 mM.

- Transfer the sample to a high-quality NMR tube.

2. Data Acquisition:

- Acquire a series of 2D NMR spectra, including:

- COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.

- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used.

- Acquire spectra at a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

- Assign all proton resonances by analyzing the COSY and TOCSY spectra to identify individual spin systems and then using sequential NOEs in the NOESY spectrum to order the residues.

- Identify characteristic short- and medium-range NOEs to determine the secondary structure.

- Use the distance restraints derived from NOE intensities, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).

-

14-Helix: Typically shows a strong negative band around 214 nm.

-

12-Helix: Exhibits a positive band around 205 nm and a negative band around 220 nm.

-

10-Helix: Characterized by a positive band near 207 nm and a negative band near 220 nm.

1. Sample Preparation:

- Prepare a stock solution of the purified β-peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

- Determine the precise concentration of the peptide stock solution.

- Dilute the stock solution to a final concentration of 50-100 µM.

2. Data Acquisition:

- Use a quartz cuvette with a path length of 0.1 cm.

- Record a baseline spectrum of the buffer alone.

- Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.

- Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

- Subtract the buffer baseline from the sample spectrum.

- Convert the raw ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

- Analyze the shape and wavelength of the spectral features to determine the predominant secondary structure.

Proteolytic Stability

One of the most significant advantages of β-peptides for therapeutic applications is their enhanced stability against degradation by proteases.

Experimental Protocol: In Vitro Proteolytic Stability Assay

1. Incubation:

- Prepare a solution of the β-peptide at a known concentration in a biologically relevant medium, such as human serum or plasma.

- Incubate the solution at 37°C.

- At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

2. Quenching and Sample Preparation:

- Immediately quench the proteolytic activity in the aliquot by adding a protein precipitating agent, such as an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile.

- Vortex the sample and incubate on ice for 10-15 minutes.

- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Collect the supernatant containing the peptide.

3. Analysis:

- Analyze the supernatant by RP-HPLC.

- Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

- Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.

| Peptide Type | Typical Half-life in Human Serum |

| Unmodified α-peptide | Minutes to a few hours |

| β-peptide | > 24 hours |

Table 2: Representative Proteolytic Stability of α- vs. β-Peptides.

Figure 2: General experimental workflow for β-peptide research.

Biological Activity and Therapeutic Applications

The unique structural features and high stability of β-peptides have led to their exploration in a wide range of therapeutic areas.

Antimicrobial Agents

Amphipathic β-peptides that adopt helical structures can mimic the mechanism of action of natural antimicrobial peptides by disrupting bacterial cell membranes. Their resistance to proteolysis makes them particularly promising as novel antibiotics.

| β-Peptide | Target Organism | IC₅₀ (µM) |

| (ACHC-β³hVal-β³hLys)₂ | E. coli | 4 |

| (ACHC-β³hVal-β³hLys)₂ | B. subtilis | 2 |

| β³-peptide-1 | S. aureus | 8 |

Table 3: Inhibitory Concentrations (IC₅₀) of Representative Antimicrobial β-Peptides. ACHC = trans-2-aminocyclohexanecarboxylic acid.

Inhibitors of Protein-Protein Interactions

The well-defined and stable secondary structures of β-peptides make them excellent scaffolds for mimicking the recognition motifs of proteins, such as α-helices, that are involved in protein-protein interactions (PPIs). By presenting the appropriate side chains on a stable backbone, β-peptides can be designed to disrupt disease-relevant PPIs.

| β-Peptide Target | Binding Partner | Dissociation Constant (K_d) |

| p53/MDM2 | MDM2 | 100-500 nM |

| Bak BH3 domain mimic | Bcl-xL | ~1 µM |

Table 4: Binding Affinities of β-Peptides Targeting Protein-Protein Interactions.

GPCR Ligands

G protein-coupled receptors (GPCRs) are a major class of drug targets. Many natural GPCR ligands are peptides, which often suffer from poor stability. β-peptides are being investigated as stable mimics of these peptide ligands, acting as either agonists or antagonists. β-peptide antagonists typically function by competitively binding to the orthosteric site of the GPCR, preventing the binding of the endogenous agonist and subsequent receptor activation and downstream signaling.[8]

Figure 3: Mechanism of action of a β-peptide GPCR antagonist.

Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. β-peptides have been designed to mimic the binding interface of VEGF or VEGFR, thereby inhibiting the VEGF-VEGFR interaction and downstream signaling pathways that lead to angiogenesis.[9][10][11][12] These β-peptide inhibitors can act as competitive antagonists, preventing VEGF from binding to its receptor.[9][12]

Figure 4: Mechanism of action of a β-peptide VEGF-VEGFR inhibitor.

Conclusion

β-peptides represent a versatile and powerful class of molecules with significant potential for the development of novel therapeutics. Their inherent stability against proteolytic degradation addresses a major limitation of conventional peptide drugs. The ability to design β-peptides that fold into predictable and stable secondary structures provides a robust platform for mimicking the binding epitopes of natural proteins and targeting a wide array of disease-relevant molecular interactions. Continued research into the synthesis, structural biology, and biological applications of β-peptides is expected to yield a new generation of highly specific and durable therapeutic agents.

References

- 1. Characteristic Structural Parameters for the γ-Peptide 14-Helix:Importance of Subunit Preorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chab.ethz.ch [chab.ethz.ch]

- 7. "Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Monomers" by Kamaljit Kaur, Tara Sprules et al. [digitalcommons.chapman.edu]

- 8. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Peptide Inhibitors of Vascular Endothelial Growth Factor A: Current Situation and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and drug development, the synthesis of high-purity peptides is a critical endeavor. The strategic use of protecting groups is fundamental to this process, ensuring the controlled, stepwise assembly of amino acids into a desired sequence. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence, becoming the cornerstone of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, particularly its lability under mild basic conditions, which offers significant advantages over the harsher acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1][]

This in-depth technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, provide detailed experimental protocols, present key quantitative data in a comparative format, and illustrate the underlying chemical workflows and mechanisms through detailed diagrams.

The Chemical Foundation of Fmoc-Based Peptide Synthesis

The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids.[1][3] This strategy, known as the Fmoc/tBu orthogonal protection strategy, allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, while the acid-labile side-chain protecting groups (typically tert-butyl based) remain intact.[1][] This orthogonality is a key advantage, as it minimizes side reactions and preserves the integrity of sensitive amino acid residues.[][5]

The synthesis cycle in Fmoc-SPPS involves a series of repeated steps:

-

Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, which is anchored to a solid support resin.[6]

-

Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[1][7]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).[6][7]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[3][][8] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[8] The highly reactive DBF is then trapped by the secondary amine base to form a stable adduct.[8]

The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm, allowing for quantitative assessment of the reaction's completion.[1]

Advantages of the Fmoc Strategy

The Fmoc strategy offers several distinct advantages over the traditional Boc methodology, which has led to its widespread adoption in both academic and industrial settings.[1]

-

Mild Reaction Conditions: Fmoc deprotection occurs under mild basic conditions, which is less harsh on sensitive amino acid residues compared to the strong acids required for Boc deprotection.[][5][7] This reduces the occurrence of side reactions and improves the overall purity of the synthesized peptide.[][7]

-

Orthogonality: The Fmoc/tBu strategy provides excellent orthogonality, allowing for the selective removal of protecting groups without affecting others.[]

-

Automation: The mild conditions and straightforward reaction cycle of Fmoc chemistry are highly amenable to automated solid-phase peptide synthesizers, significantly increasing efficiency and reproducibility.[][7]

-

Real-Time Monitoring: The UV-active byproduct of Fmoc deprotection allows for real-time monitoring of the reaction progress, enabling precise control over the synthesis process.[1][3]

-

Versatility: Fmoc chemistry is compatible with a wide range of resins and coupling reagents, offering greater flexibility in peptide design and synthesis.[] It is particularly advantageous for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[9]

Quantitative Data Summary

The efficiency of Fmoc-based SPPS is reflected in several key quantitative parameters. The following tables summarize typical values for these parameters, providing a clear basis for comparison and experimental planning.

| Parameter | Typical Value/Range | Notes |

| Coupling Yield | >99% | High coupling efficiency is crucial for the synthesis of long peptides.[] |

| Deprotection Time | 5-20 minutes | Typically a two-step process with a shorter initial treatment followed by a longer one.[10][11] |

| Coupling Time | 30-120 minutes | Varies depending on the amino acids being coupled and the coupling reagents used.[7][10] |

| Resin Loading Capacity | 0.3 - 1.0 mmol/g | The amount of the first amino acid attached per gram of resin.[12] |

| Reagent Excess (Amino Acid) | 3-5 equivalents | Relative to the resin loading.[1][10] |

| Reagent Excess (Coupling Reagents) | 2.9-5 equivalents | Relative to the resin loading.[10] |

Table 1: Key Quantitative Parameters in Fmoc-SPPS

| Protecting Group Strategy | Nα-Deprotection Conditions | Side-Chain & Cleavage Conditions | Key Advantages | Key Disadvantages |

| Fmoc/tBu | 20-50% Piperidine in DMF (mild base)[3][13] | TFA (strong acid)[6] | Mild deprotection, automation-friendly, real-time monitoring.[1][][7] | Potential for aspartimide formation, aggregation in some sequences.[1][14] |

| Boc/Bzl | 25-50% TFA in DCM (strong acid)[14][15] | HF or TFMSA (very strong acid)[15] | Can be better for hydrophobic and aggregation-prone sequences.[14][15] | Harsh acidic conditions, requires specialized equipment for HF cleavage.[9][15] |

Table 2: Comparison of Fmoc/tBu and Boc/Bzl Peptide Synthesis Strategies

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of Fmoc-based solid-phase peptide synthesis.

Resin Selection and Swelling

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.

-

For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin are commonly used.[7][16]

-

For a C-terminal amide: Rink Amide resin is a suitable choice.[7][16]

Protocol:

-

Weigh the appropriate amount of resin (e.g., 0.1 mmol scale) and place it in a reaction vessel.

-

Add a suitable solvent, such as DMF or dichloromethane (DCM), to swell the resin.[10]

-

Gently agitate the resin for at least 30-60 minutes at room temperature.[10][16]

-

Drain the solvent.

First Amino Acid Loading (Example with Wang Resin)

-

Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HOBt (3-5 equivalents) in DMF.

-

Add a carbodiimide activator such as DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted hydroxyl groups on the resin using a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.

-

Wash the resin again with DMF and DCM.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection Protocol:

-

Add a solution of 20% piperidine in DMF to the resin.[10][16]

-

Agitate for 3-5 minutes and drain the solution.[10]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10][11]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.[16]

Amino Acid Coupling Protocol (using HBTU/HATU):

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU or HATU (2.9-5 equivalents) in DMF.[1][10]

-

Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[10]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.[10]

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF.

Final Cleavage and Deprotection

This step removes the synthesized peptide from the resin and cleaves the side-chain protecting groups.

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[17]

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[7][10] The scavengers (water, TIS, phenol, etc.) are crucial to prevent side reactions with sensitive residues.[10]

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[10]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[1][10]

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Potential Side Reactions in Fmoc Chemistry

Despite its numerous advantages, Fmoc chemistry is not without potential challenges. Awareness of these potential side reactions is crucial for optimizing synthesis outcomes.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide intermediate, particularly upon prolonged exposure to the basic deprotection conditions.[1] This can lead to racemization and the formation of β-peptides.[18]

-

Racemization: Histidine and cysteine are particularly prone to racemization during the activation and coupling steps.[][10] Careful selection of coupling reagents and conditions is necessary to minimize this.

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a central component of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1][] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[1] A thorough understanding of the principles, protocols, and potential pitfalls of Fmoc-based SPPS, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working to harness the therapeutic potential of peptides.

References

- 1. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lifetein.com [lifetein.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. delivertherapeutics.com [delivertherapeutics.com]

Fmoc-L-beta-homoleucine: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-beta-homoleucine [(S)-3-(Fmoc-amino)-5-methyl-hexanoic acid] is a non-proteinogenic amino acid derivative increasingly utilized in peptide synthesis and drug development.[1] Its unique beta-amino acid structure, combined with the fluorenylmethoxycarbonyl (Fmoc) protecting group, imparts specific characteristics that can enhance the stability and bioavailability of peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the available stability and solubility data for this compound, along with detailed experimental protocols for researchers to determine these critical parameters.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] The presence of the bulky, hydrophobic Fmoc group generally enhances the solubility of the amino acid in organic solvents commonly used in solid-phase peptide synthesis (SPPS), while also contributing to its thermal and chemical stability.[1]

| Property | Data | Source |

| Chemical Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 193887-44-4 | [1][2] |

| Storage Conditions | 0 - 8 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]²⁰D = -24 ± 2° (c=0.5 in CHCl₃)[a]²⁵D = -5.0 to -7.0° (c=1 in DMF) | [1] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly influencing coupling efficiency and the purity of the final peptide.

| Solvent | Qualitative Solubility | Notes |

| Chloroform (CHCl₃) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Ethyl Acetate (EtOAc) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Expected to be soluble | A common solvent for SPPS; optical rotation data is available in DMF.[1] |

| Water | Sparingly soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[4] |

Stability Characteristics

The Fmoc protecting group is known to enhance the chemical stability of amino acids. It is notably stable under acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[5] However, it is labile to basic conditions, particularly secondary amines like piperidine, which are used for its removal during SPPS.[6]

| Condition | Stability Profile | Notes |

| Recommended Storage | Stable under recommended storage conditions (0 - 8 °C).[1] | Long-term stability data at various temperatures is not readily available. |

| Acidic Conditions | Generally stable. | The Fmoc group is resistant to acidic conditions typically used to remove other protecting groups like Boc.[5] |

| Basic Conditions | Labile, especially to secondary amines (e.g., piperidine). | This lability is the basis for its removal in Fmoc-based SPPS.[6] |

| Thermal Stress | Quantitative thermal degradation data is not available. | One study describes a method for thermal cleavage of the Fmoc group at 120°C in DMSO, indicating degradation at elevated temperatures. |

Experimental Protocols

Given the limited quantitative data, researchers will likely need to determine the specific solubility and stability of this compound for their particular applications. The following are generalized protocols for these determinations.

Protocol 1: Determination of Solubility via Saturation Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC-UV system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Caption: Workflow for Solubility Determination.

Protocol 2: Assessment of Stability under Various Conditions

This protocol outlines a general procedure to assess the stability of this compound under different pH, temperature, and solvent conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvents or buffer systems (e.g., acidic, neutral, basic pH).

-

-

Incubation:

-

Aliquot the stock solutions into separate sealed vials for each time point and condition to be tested.

-

Incubate the vials under the specified conditions (e.g., different temperatures, light exposure).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.

-

Quench any ongoing degradation if necessary (e.g., by neutralization or freezing).

-

-

Analysis:

-

Analyze the samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Determine the degradation rate under each condition.

-

Caption: Workflow for Stability Assessment.

Conclusion

References

The Stereochemical Keystone: An In-depth Technical Guide to the Chirality of Fmoc-L-beta-homoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the precise control of stereochemistry is paramount. Non-proteinogenic amino acids, such as beta-homoleucine, offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity.[1] This technical guide provides a comprehensive overview of the chirality of N-α-Fmoc-L-beta-homoleucine, a critical building block in the synthesis of novel peptide-based therapeutics. We will delve into the synthesis of the enantiomerically pure L-form, methods for its stereochemical validation, and its application in solid-phase peptide synthesis (SPPS).

The Significance of L-Chirality

Fmoc-L-beta-homoleucine possesses a single chiral center at the beta-carbon. The "L" designation, analogous to the proteinogenic L-amino acids, refers to the specific three-dimensional arrangement of the substituents around this stereocenter. This defined chirality is crucial as biological systems, including receptors and enzymes, are inherently chiral. The incorporation of the L-enantiomer can lead to specific conformational constraints within a peptide, influencing its binding affinity and biological activity. Conversely, the presence of the D-enantiomer can lead to inactive or even antagonistic effects.

Enantioselective Synthesis and Fmoc Protection